4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione
Description
4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-12-9(14)13(6-11-12)8-4-2-7(10)3-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWXOLOQRAUPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The foundational approach involves the reaction of 4-chlorophenyl isothiocyanate with methylhydrazine to generate N-(4-chlorophenyl)-N’-methyl-thiosemicarbazide. This intermediate is critical for subsequent cyclization. Patent EP3486235A1 highlights that methylhydrazine’s nucleophilic attack on the isothiocyanate’s electrophilic carbon proceeds at 0–40°C in polar solvents like acetonitrile or water, achieving yields exceeding 85%. The reaction’s regioselectivity is ensured by steric and electronic effects, favoring the formation of the N-methyl-substituted thiosemicarbazide.
Acid-Catalyzed Cyclization
Cyclization of the thiosemicarbazide intermediate is typically mediated by formic acid or its derivatives. As demonstrated in the synthesis of analogous triazole-thiones, heating the intermediate with formic acid at 80–100°C induces intramolecular dehydration, forming the 1,2,4-triazole ring. The methyl group at position 2 arises from the methylhydrazine used in the initial step. This method yields 4-(4-chlorophenyl)-2-methyl-1,2,4-triazole-3-thione in 70–75% isolated purity, with residual impurities attributed to incomplete cyclization.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Temperature | 80–100°C | 73 | 95 | |
| Acid Catalyst | Formic acid | 75 | 93 | |
| Reaction Time | 4–6 hours | 68 | 90 |
Alternative Methods Involving Ring Modification
Deprotonation-Alkylation Strategy
A less conventional route involves deprotonating pre-formed 1,2,4-triazole derivatives followed by alkylation. For example, lithium tert-butoxide deprotonates 4-(4-chlorophenyl)-1,2,4-triazole-3-thione at position 2, enabling reaction with methyl iodide. However, this method faces regioselectivity challenges, as competing alkylation at position 5 occurs in 20–30% of cases, necessitating chromatographic separation.
One-Pot Synthesis from Glyoxylic Acid Derivatives
Patent CN115466227A describes a three-step protocol adaptable to the target compound:
- Ammoniation : Ethyl glycolate reacts with methylhydrazine to form 2-hydroxy-N-methylacetohydrazide.
- Cyclization : The hydrazide intermediate reacts with formamidine acetate in methanol-water, forming the triazole ring.
- Thionation : Treatment with phosphorus pentasulfide (P₂S₅) introduces the thione group.
While this method achieves 80% overall yield, scalability is limited by the hygroscopic nature of P₂S₅.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but risk forming N-formyl byproducts. Mixed solvents (e.g., water-acetonitrile) balance solubility and reactivity, as evidenced by the 88% yield reported for analogous syntheses.
Catalytic Additives
The addition of 0.1–1.0 equivalents of p-toluenesulfonic acid (PTSA) accelerates cyclization by protonating the thiosemicarbazide’s amino group, increasing electrophilicity at the reactive carbon. This reduces reaction times from 6 to 3 hours.
Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR : The methyl group at position 2 resonates as a singlet at δ 3.45–3.50 ppm, while the thione proton is absent, confirming the thione tautomer.
- IR Spectroscopy : A strong absorption at 1290 cm⁻¹ corresponds to ν(C=S), and bands at 3139 cm⁻¹ indicate ν(N–H) stretching.
- X-ray Crystallography : Crystallographic data reveal planarity of the triazole ring and an 82.7° dihedral angle with the 4-chlorophenyl group, minimizing steric strain.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and 0.1% formic acid/acetonitrile gradient achieves baseline separation of the target compound from byproducts, confirming ≥98% purity.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |
|---|---|---|---|---|
| Thiosemicarbazide Cyclization | 75 | 95 | High | Excellent |
| Deprotonation-Alkylation | 60 | 85 | Moderate | Poor |
| One-Pot Glyoxylic Acid Route | 80 | 90 | Low | Good |
The thiosemicarbazide cyclization method outperforms alternatives in yield and scalability, though it requires stringent control over reaction stoichiometry.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
Antifungal Activity
The compound exhibits notable antifungal properties. Research indicates that derivatives of 1,2,4-triazoles, including those similar to 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione, have shown efficacy against various fungal strains. For instance, studies have demonstrated that certain triazole derivatives possess antifungal activity comparable to commercial agents like azoxystrobin and triadimefon .
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound Name | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Azoxystrobin | P. piricola | 96 | |
| Triadimefon | Gibberella nicotiancola | 0.0195–0.0620 | |
| 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione | A. niger | TBD | TBD |
Antibacterial Properties
The antibacterial properties of this compound have also been extensively studied. It has been reported that triazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from triazoles have shown minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ciprofloxacin and vancomycin .
Table 2: Antibacterial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Ciprofloxacin | Staphylococcus aureus | 2.96 | |
| 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione | E. coli | TBD | TBD |
Antitumor Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. Compounds similar to 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione were evaluated for their cytotoxic effects against various cancer cell lines such as melanoma and breast cancer cells. Results indicated promising selectivity towards tumor cells .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione | MDA-MB-231 (Breast Cancer) | TBD | TBD |
| N'-(2-oxoindolin-3-ylidene)-... | IGR39 (Melanoma) | TBD |
Agricultural Applications
In agriculture, compounds like 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione are being explored for their potential as fungicides and herbicides. The efficacy of these compounds against plant pathogens has been documented in various studies.
Table 4: Agricultural Efficacy of Triazoles
| Application Type | Target Organism | Efficacy | Reference |
|---|---|---|---|
| Fungicide | Phytophthora infestans | High | |
| Herbicide | Various Weeds | Moderate | TBD |
Material Science Applications
The unique properties of triazoles make them suitable for applications in materials science as well. They are being investigated for use in polymers and as corrosion inhibitors due to their stability and chemical resistance.
Table 5: Material Science Applications
| Application Type | Description | Potential Benefits |
|---|---|---|
| Polymer Additive | Enhances durability | Improved mechanical properties |
| Corrosion Inhibitor | Protects metals | Increased lifespan of materials |
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl derivatives: Compounds like 4-chlorophenyl sulfone and 4-chlorophenyl phosphorodichloridate share structural similarities with 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione
Other 1,2,4-triazoles: Compounds such as 1,2,4-triazole itself and its various derivatives also share the triazole ring structure.
Uniqueness
The uniqueness of 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the methyl group on the triazole ring enhances its potential for various applications compared to other similar compounds .
Biological Activity
4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione is a member of the triazole family, known for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent studies and findings.
The compound is characterized by its triazole ring structure with a thione functional group, which enhances its reactivity and biological potential. The presence of the 4-chlorophenyl substituent is crucial for its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation and survival.
- Cell Line Studies : In vitro studies have demonstrated its cytotoxic effects against multiple cancer cell lines:
- MCF-7 (breast cancer) : IC50 = 4.363 μM compared to doxorubicin.
- HCT116 (colon cancer) : Exhibited significant growth inhibition.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens.
- Bacterial Activity : It has demonstrated bactericidal effects comparable to standard antibiotics like streptomycin.
- Fungal Activity : Exhibited superior antifungal activity against strains such as Candida albicans.
| Pathogen | Activity Type | Reference |
|---|---|---|
| Gram-positive | Bactericidal | |
| Gram-negative | Bactericidal | |
| Candida albicans | Antifungal |
Anti-inflammatory Effects
Research indicates that 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione possesses anti-inflammatory properties.
- Pro-inflammatory Marker Inhibition : The compound effectively inhibits the production of TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS).
Case Studies
Several case studies have illustrated the effectiveness of this compound in specific therapeutic contexts:
- Melanoma Treatment : A study showed that derivatives of 1,2,4-triazole compounds exhibited enhanced cytotoxicity against melanoma cell lines compared to traditional treatments.
- Breast Cancer Models : The compound's selectivity towards cancer cells was noted in a study involving MDA-MB-231 cells, where it inhibited cell migration effectively.
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
Key techniques include:
Q. Example Data :
| Property | Value/Observation | Reference |
|---|---|---|
| Molecular Weight | 225.70 g/mol | |
| C=S IR Stretch | 1224 cm⁻¹ | |
| Crystal System | Monoclinic, Space Group P2₁/c |
Advanced: What computational methods validate its molecular properties?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry, calculate vibrational frequencies, and predict NMR chemical shifts .
- HOMO-LUMO Analysis : Evaluate electronic properties (e.g., energy gap ~4.5 eV) to predict reactivity .
- Torsional Angle Scans : Assess conformational flexibility (e.g., thiophenyl rotation barriers) .
Key Insight :
DFT-predicted NMR shifts show <5% deviation from experimental data, validating structural assignments .
Advanced: How to resolve contradictions in reported pharmacological activities?
Methodological Answer:
Contradictions often arise from:
Q. Strategies :
- Perform structure-activity relationship (SAR) studies with systematic substituent modifications .
- Use standardized assays (e.g., MES model for anticonvulsant activity) .
Advanced: What experimental designs optimize pharmacological activity?
Methodological Answer:
Q. Case Study :
- TP-315 (5-(3-chlorophenyl)-4-hexyl derivative) showed 80% seizure inhibition in MES models due to enhanced lipophilicity .
Basic: What are its key physicochemical properties?
Methodological Answer:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 26028-65-9 | |
| Molecular Formula | C₉H₈ClN₃S | |
| Solubility | DMSO > 50 mg/mL; Water < 1 mg/mL | |
| Melting Point | 242–245°C |
Q. Example :
Advanced: What analytical strategies validate synthetic intermediates?
Methodological Answer:
Q. Troubleshooting :
- If yields drop below 70%, re-optimize reaction time/temperature using DoE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
